molecular formula C14H15F3O2 B14298969 1-Phenylhex-5-en-3-yl trifluoroacetate CAS No. 113002-60-1

1-Phenylhex-5-en-3-yl trifluoroacetate

Katalognummer: B14298969
CAS-Nummer: 113002-60-1
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: RPJRHDGGWXPFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylhex-5-en-3-yl trifluoroacetate is an organic compound characterized by the presence of a phenyl group, a hexenyl chain, and a trifluoroacetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylhex-5-en-3-yl trifluoroacetate typically involves the esterification of 1-Phenylhex-5-en-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenylhex-5-en-3-yl trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: 1-Phenylhex-5-en-3-one or 1-Phenylhex-5-enoic acid

    Reduction: 1-Phenylhex-5-en-3-ol

    Substitution: Various substituted phenylhexenyl derivatives

Wissenschaftliche Forschungsanwendungen

1-Phenylhex-5-en-3-yl trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Phenylhex-5-en-3-yl trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The phenyl and hexenyl groups contribute to its overall chemical properties and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Phenylhex-5-en-3-yl acetate
  • 1-Phenylhex-5-en-3-yl propionate
  • 1-Phenylhex-5-en-3-yl butyrate

Uniqueness

1-Phenylhex-5-en-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties compared to other esters

Eigenschaften

CAS-Nummer

113002-60-1

Molekularformel

C14H15F3O2

Molekulargewicht

272.26 g/mol

IUPAC-Name

1-phenylhex-5-en-3-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C14H15F3O2/c1-2-6-12(19-13(18)14(15,16)17)10-9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2

InChI-Schlüssel

RPJRHDGGWXPFQF-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(CCC1=CC=CC=C1)OC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.